2'-Methylbiphenyl-3-carboxylic acid
Overview
Description
2’-Methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O2 and a molecular weight of 212.24 g/mol . It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a carboxylic acid group is attached to the third carbon of the other phenyl ring. This compound is used as a reagent in various chemical reactions, including the Suzuki-Miyaura reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’-Methylbiphenyl-3-carboxylic acid can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst . The reaction typically takes place in an aqueous medium with the aid of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2’-Methylbiphenyl-3-carboxylic acid often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2’-Methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
2’-Methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize various biphenyl derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2’-Methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura reactions, the compound acts as a coupling partner, where the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the aryl boronic acid . The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
2-Aminopyridine-3-carboxylic acid: Contains an amino group and a pyridine ring.
2-Hydroxypyridine-3-carboxylic acid: Contains a hydroxyl group and a pyridine ring.
2′-Fluorobiphenyl-3-carboxylic acid: Similar biphenyl structure with a fluorine substituent.
Uniqueness
2’-Methylbiphenyl-3-carboxylic acid is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct chemical reactivity and properties. Its use in Suzuki-Miyaura reactions highlights its importance as a versatile reagent in organic synthesis .
Properties
IUPAC Name |
3-(2-methylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-5-2-3-8-13(10)11-6-4-7-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZJDWZUCUHVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374918 | |
Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168618-44-8 | |
Record name | 2'-Methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Methyl-biphenyl-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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